molecular formula C34H38N4O3S B2398417 4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 422292-34-0

4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No. B2398417
CAS RN: 422292-34-0
M. Wt: 582.76
InChI Key: RSZXZNVLFLCXTI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amino group, a thio group, a quinazolinone group, and a carboxamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone group suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in reactions with acids or electrophiles, while the thio group might be involved in reactions with oxidizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has shown the synthesis of complex molecules similar to the one , with a focus on their cytotoxic activities against various cancer cell lines. For instance, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines have been synthesized and demonstrated substantial growth delays in in vivo subcutaneous colon tumors in mice. Some compounds exhibited curative activity in refractory models and are under further investigation (Bu et al., 2001).

Antimicrobial Applications

A series of compounds bearing structural similarities to the query compound have been synthesized and screened for in vitro antibacterial and antifungal activities. These studies involve the creation of molecules that target various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be the subject of studies investigating its synthesis, properties, reactivity, and potential uses .

properties

IUPAC Name

4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O3S/c1-24-11-13-26(14-12-24)21-36-31(39)23-42-34-37-30-10-6-5-9-29(30)33(41)38(34)22-27-15-17-28(18-16-27)32(40)35-20-19-25-7-3-2-4-8-25/h2-14,27-28H,15-23H2,1H3,(H,35,40)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZXZNVLFLCXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

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